1-(But-3-yn-1-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-1-yl)-3-phenylurea is an organic compound that features a phenyl group attached to a urea moiety, with a but-3-yn-1-yl substituent
Scientific Research Applications
1-(But-3-yn-1-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
Target of Action
It is known that similar compounds, such as p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (abpa), are used in peptide photoaffinity labeling to investigate the interactions between bioactive peptides and their targets .
Mode of Action
These compounds can act as photoaffinity probes, creating a covalent bond with their target upon exposure to light .
Biochemical Pathways
Related compounds have been used to study protein-protein interactions and post-translational modifications .
Pharmacokinetics
Similar compounds, such as 2-(but-3-yn-1-yl)isoindoline-1,3-dione, have been synthesized and used in research .
Result of Action
Similar compounds have been used as probes to study protein-protein interactions and post-translational modifications .
Action Environment
Similar compounds are typically stored at low temperatures (around 4℃) to maintain their stability .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-3-phenylurea can be synthesized through the reaction of phenyl isocyanate with but-3-yn-1-amine. The reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is exothermic and should be carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the but-3-yn-1-yl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionality.
Substitution: Halogenated urea derivatives or substituted phenylureas.
Comparison with Similar Compounds
- 1-(But-3-yn-1-yl)-3-methylurea
- 1-(But-3-yn-1-yl)-3-ethylurea
- 1-(But-3-yn-1-yl)-3-propylurea
Properties
IUPAC Name |
1-but-3-ynyl-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONOIVYXYJGRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.